molecular formula C8H11ClN2O B13456273 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride CAS No. 2901095-79-0

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride

Cat. No.: B13456273
CAS No.: 2901095-79-0
M. Wt: 186.64 g/mol
InChI Key: AUXBJIDACPFERN-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-amino-1-methyl-1H-indazole with hydrochloric acid . Another method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator, followed by nucleophilic substitution with sodium azide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce azido derivatives .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2901095-79-0

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-methyl-5,7-dihydro-4H-indazol-6-one;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-10-8-4-7(11)3-2-6(8)5-9-10;/h5H,2-4H2,1H3;1H

InChI Key

AUXBJIDACPFERN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(=O)C2)C=N1.Cl

Origin of Product

United States

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